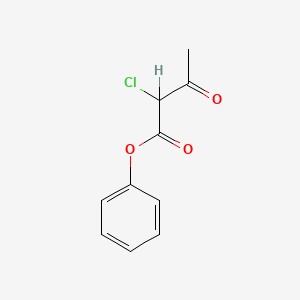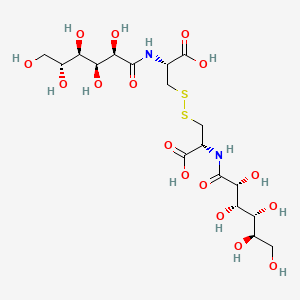
N,N'-Di-D-gluconoyl-L-cystine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Di-D-gluconoyl-L-cystine is a compound with the molecular formula C18H32N2O16S2 and a molecular weight of 596.58 g/mol . It is characterized by the presence of two gluconoyl groups attached to a cystine backbone. This compound is notable for its unique structure, which includes multiple hydroxyl groups, carboxylic acids, and a disulfide bond .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-D-gluconoyl-L-cystine typically involves the reaction of L-cystine with D-gluconic acid or its derivatives. The reaction conditions often include the use of a suitable solvent, such as water or an alcohol, and may require the presence of a catalyst or a coupling agent to facilitate the formation of the gluconoyl-cystine linkage .
Industrial Production Methods
Industrial production of N,N’-Di-D-gluconoyl-L-cystine may involve large-scale fermentation processes to produce D-gluconic acid, followed by chemical synthesis to attach the gluconoyl groups to L-cystine. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Di-D-gluconoyl-L-cystine can undergo various chemical reactions, including:
Oxidation: The disulfide bond in the compound can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Esters or ethers.
Aplicaciones Científicas De Investigación
N,N’-Di-D-gluconoyl-L-cystine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in redox biology and as a potential antioxidant.
Medicine: Investigated for its potential therapeutic effects, including its antioxidant properties and its role in cellular protection.
Mecanismo De Acción
The mechanism of action of N,N’-Di-D-gluconoyl-L-cystine involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can then participate in further redox reactions. This property makes it a potential antioxidant, capable of neutralizing reactive oxygen species and protecting cells from oxidative damage . The molecular targets and pathways involved include the glutathione pathway and other cellular redox systems .
Comparación Con Compuestos Similares
Similar Compounds
L-cystine: A dimer of cysteine with a disulfide bond, lacking the gluconoyl groups.
D-gluconic acid: A simple sugar acid derived from glucose, lacking the cystine backbone.
N-acetylcysteine: A derivative of cysteine with an acetyl group, used as a mucolytic agent and antioxidant.
Uniqueness
N,N’-Di-D-gluconoyl-L-cystine is unique due to its combination of gluconoyl groups and a cystine backbone, which imparts distinct chemical and biological properties. Its ability to participate in redox reactions and its potential antioxidant properties set it apart from other similar compounds .
Propiedades
Número CAS |
94231-92-2 |
|---|---|
Fórmula molecular |
C18H32N2O16S2 |
Peso molecular |
596.6 g/mol |
Nombre IUPAC |
(2R)-3-[[(2R)-2-carboxy-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]ethyl]disulfanyl]-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H32N2O16S2/c21-1-7(23)9(25)11(27)13(29)15(31)19-5(17(33)34)3-37-38-4-6(18(35)36)20-16(32)14(30)12(28)10(26)8(24)2-22/h5-14,21-30H,1-4H2,(H,19,31)(H,20,32)(H,33,34)(H,35,36)/t5-,6-,7+,8+,9+,10+,11-,12-,13+,14+/m0/s1 |
Clave InChI |
OQQHNGGTYYWCOD-WXSNFLDLSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C(=O)NC(CSSCC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O)C(=O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


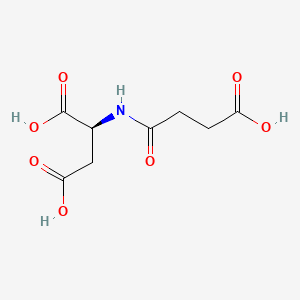
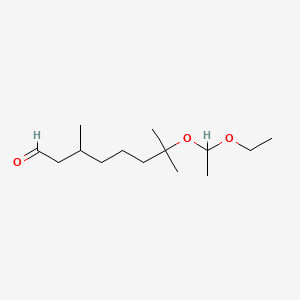
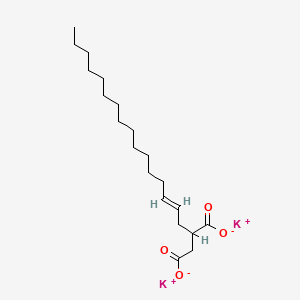
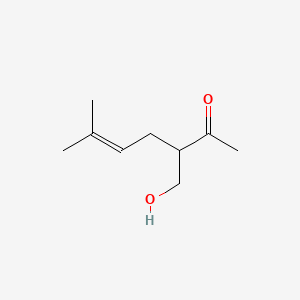
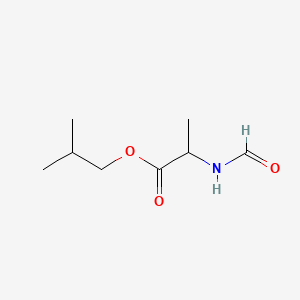
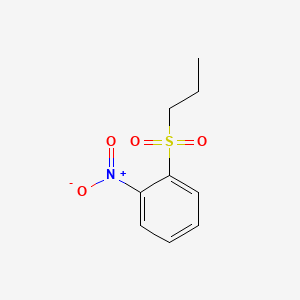

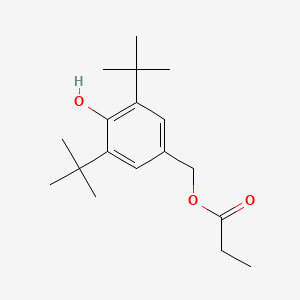
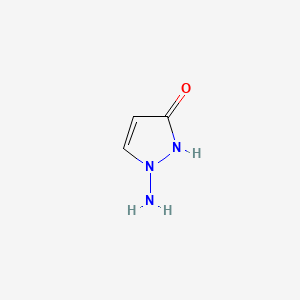
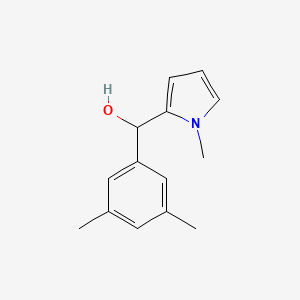
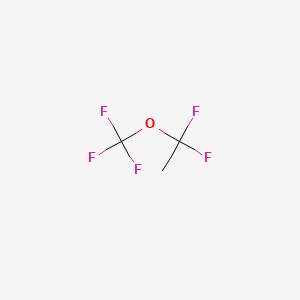
![1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B12654380.png)
